
1-tert-butyl-1H-1,3-benzodiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.2569 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 1-tert-butyl-1H-1,3-benzodiazol-2-amine consists of an imidazole ring substituted with a tert-butyl group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
1-tert-butyl-1H-1,3-benzodiazol-2-amine is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .科学的研究の応用
Click Chemistry and Bioconjugation
1-tert-butyl-1H-1,3-benzodiazol-2-amine serves as a valuable building block for click chemistry reactions. Researchers use it in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions allow for efficient bioconjugation, labeling of biomolecules, and drug delivery systems. The compound’s stability and compatibility with biological systems make it an excellent choice for such applications .
Metabolic Labeling of Glycoproteins
In the study of glycoproteins, 1-tert-butyl-1H-1,3-benzodiazol-2-amine finds use as a metabolic labeling reagent. It selectively targets fucosylated glycoproteins in Bacteroidales species. By incorporating this compound into glycoprotein biosynthesis pathways, researchers gain insights into glycan-related processes and cellular functions .
Triazinoindole and Quinoxaline Derivatives Synthesis
Researchers have achieved the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems using 1-tert-butyl-1H-1,3-benzodiazol-2-amine. This synthesis leads to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds may have potential applications in materials science, drug discovery, or organic electronics .
Biocompatible pH Measurement Inside Cells
1-tert-butyl-1H-1,3-benzodiazol-2-amine enables compartment-specific pH measurement within Escherichia coli (E. coli). Researchers use it in conjunction with click chemistry to study intracellular pH variations. Its biocompatibility and sensitivity make it a valuable tool for cellular studies .
Water-Soluble Ligand for Click Chemistry
BTTES, a derivative of 1-tert-butyl-1H-1,3-benzodiazol-2-amine, acts as a next-generation, water-soluble ligand for CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity. Researchers can use BTTES for efficient bioorthogonal labeling and drug conjugation in aqueous environments .
Stable Triazole Bond Formation
1-tert-butyl-1H-1,3-benzodiazol-2-amine plays a crucial role in forming stable triazole bonds via dipolar cycloaddition reactions. These bonds connect molecules, allowing for the creation of novel compounds. For instance, researchers have synthesized naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate using this strategy .
Safety and Hazards
特性
IUPAC Name |
1-tert-butylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFXNYIQDDCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

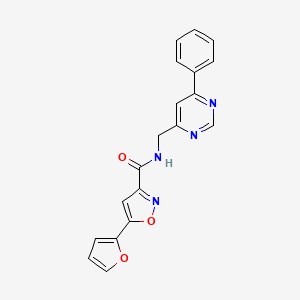
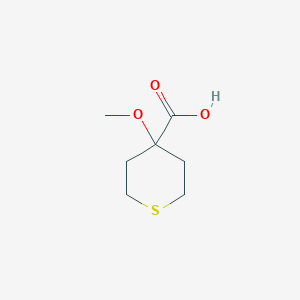
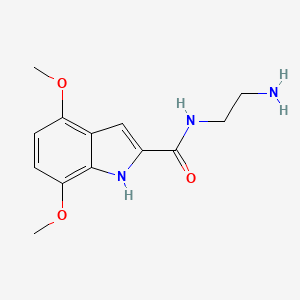

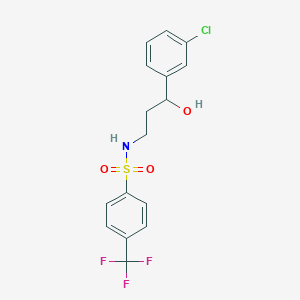
![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)
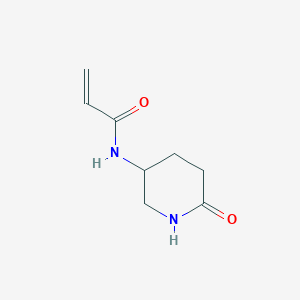
![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2783168.png)
![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
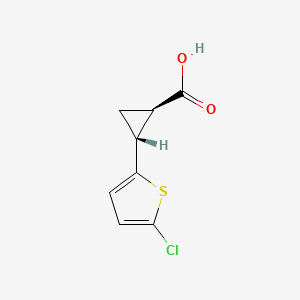

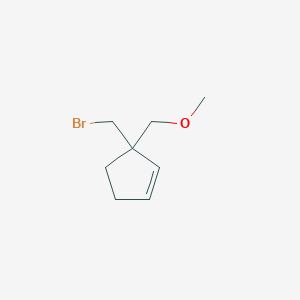
![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)